Cas no 730971-68-3 (4-phenoxybenzene-1-carbothioamide)

4-Phenoxybenzene-1-carbothioamide is a sulfur-containing aromatic compound characterized by its carbothioamide functional group attached to a phenoxy-substituted benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. Its thioamide moiety offers versatile binding properties, useful in coordination chemistry and catalysis. The compound’s stability under various conditions and compatibility with further functionalization enhance its utility in medicinal chemistry and material science applications. Its well-defined molecular architecture ensures consistent performance in research and industrial processes, supporting advancements in agrochemicals, pharmaceuticals, and specialty chemicals.
4-phenoxybenzene-1-carbothioamide structure
730971-68-3 structure
Product Name:4-phenoxybenzene-1-carbothioamide
CAS No:730971-68-3
MF:C13H11NOS
MW:229.297541856766
MDL:MFCD04973319
CID:5017552
PubChem ID:2760353
Update Time:2026-02-28

4-phenoxybenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxythiobenzamide
    • 4-phenoxybenzenecarbothioamide
    • 4-phenoxy-thiobenzamide
    • 4-Phenoxybenzothioamide
    • 4-phenoxybenzene-1-carbothioamide
    • MDL: MFCD04973319
    • Inchi: 1S/C13H11NOS/c14-13(16)10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,14,16)
    • InChI Key: XFNUGOFNHKOHEV-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC(=CC=1)OC1C=CC=CC=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • XLogP3: 3.9
  • Topological Polar Surface Area: 67.3

Experimental Properties

  • Melting Point: 162-163°C

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4-phenoxybenzene-1-carbothioamide Suppliers

Amadis Chemical Company Limited
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(CAS:730971-68-3)4-phenoxybenzene-1-carbothioamide
Order Number:A1172998
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:24
Price ($):178.0
Email:sales@amadischem.com

Additional information on 4-phenoxybenzene-1-carbothioamide

Comprehensive Overview of 4-Phenoxybenzene-1-carbothioamide (CAS No. 730971-68-3): Properties, Applications, and Research Insights

4-Phenoxybenzene-1-carbothioamide (CAS No. 730971-68-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound belongs to the class of carbothioamides, which are known for their versatile applications in drug discovery and material science. With the growing demand for sulfur-containing compounds in medicinal chemistry, this molecule has become a focal point for researchers exploring enzyme inhibition and bioactive scaffolds.

The molecular formula of 4-phenoxybenzene-1-carbothioamide is C13H11NOS, featuring a phenoxy group attached to a benzene ring, further functionalized with a carbothioamide moiety. This structural arrangement contributes to its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeted therapy development. Recent studies highlight its relevance in addressing drug-resistant pathogens, a critical concern in global healthcare.

From a synthetic perspective, CAS 730971-68-3 is often synthesized via nucleophilic substitution reactions involving aryl halides and thiourea derivatives. Its thioamide functional group enables diverse chemical modifications, making it a valuable intermediate for heterocyclic compound synthesis. Researchers are particularly interested in its role in developing small-molecule therapeutics for metabolic disorders, leveraging its potential hydrogen-bonding capabilities.

In material science, 4-phenoxybenzene carbothioamide demonstrates promise in coordination chemistry due to its ability to act as a ligand for transition metals. This property is being explored for applications in catalysis and sensor development, particularly in environmental monitoring systems. The compound's aromatic-thioamide hybrid structure also makes it a candidate for organic electronics, where charge transport properties are crucial.

Analytical characterization of 730971-68-3 typically involves HPLC, NMR spectroscopy, and mass spectrometry to confirm purity and structural integrity. Stability studies indicate that proper storage under anhydrous conditions is essential to preserve its reactivity. These protocols align with Good Laboratory Practices (GLP), ensuring reproducibility in academic and industrial settings.

The commercial availability of 4-phenoxybenzene-1-carbothioamide through specialty chemical suppliers has facilitated its adoption in high-throughput screening campaigns. Its inclusion in fragment-based drug design libraries underscores its relevance in modern medicinal chemistry workflows. Furthermore, computational studies using molecular docking simulations predict favorable interactions with biological targets like protein kinases and G-protein-coupled receptors.

Environmental and safety assessments of CAS 730971-68-3 emphasize its low ecotoxicity profile when handled according to standard protocols. This characteristic enhances its appeal for sustainable chemistry initiatives, particularly in the context of green synthesis methodologies. Researchers are investigating its degradation pathways to align with benign-by-design principles in chemical development.

Future research directions for phenoxy-substituted carbothioamides may explore their structure-activity relationships in greater depth, particularly for central nervous system targets. The compound's modular structure also invites exploration in combinatorial chemistry approaches, potentially yielding novel therapeutic candidates for emerging diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:730971-68-3)4-phenoxybenzene-1-carbothioamide
A1172998
Purity:99%
Quantity:1g
Price ($):178.0
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